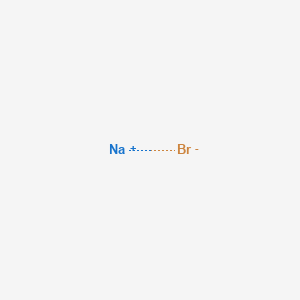
Sodium bromide
Numéro de catalogue B107317
Poids moléculaire: 102.89 g/mol
Clé InChI: JHJLBTNAGRQEKS-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06545163B1
Procedure details


Step B of example 3 was repeated with the following exceptions: NaH (about 6.4 g), cyclohexane (about 75.6 g), 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol (about 41.2 g), and isopropanol (228 g) were employed. The cyclohexane solution of 2-chloro-3-bromomethylthiophene was then added to the reactor containing the imidazoyl mixture and the contents stirred at reflux for 4 hours, yielding a solution of crude tioconazole and solid sodium bromide. Processing continued in accordance with example 3. The crude reaction yield is ca. 25.3% based on 2-chloro-3-methylthiophene.


[Compound]
Name
imidazoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+:2].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH:11]([OH:18])[CH2:12][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1.[Cl:19][C:20]1[S:21][CH:22]=[CH:23][C:24]=1[CH2:25][Br:26]>C1CCCCC1.C(O)(C)C>[CH:7]1[C:8]([Cl:10])=[CH:9][C:4]([Cl:3])=[C:5]([CH:11]([O:18][CH2:25][C:24]2[CH:23]=[CH:22][S:21][C:20]=2[Cl:19])[CH2:12][N:13]2[CH:14]=[N:15][CH:16]=[CH:17]2)[CH:6]=1.[Br-:26].[Na+:2] |f:0.1,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
41.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
|
Step Three
[Compound]
|
Name
|
imidazoyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC=CC1CBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
228 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
75.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the contents stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC=3C=CSC3Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06545163B1
Procedure details


Step B of example 3 was repeated with the following exceptions: NaH (about 6.4 g), cyclohexane (about 75.6 g), 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol (about 41.2 g), and isopropanol (228 g) were employed. The cyclohexane solution of 2-chloro-3-bromomethylthiophene was then added to the reactor containing the imidazoyl mixture and the contents stirred at reflux for 4 hours, yielding a solution of crude tioconazole and solid sodium bromide. Processing continued in accordance with example 3. The crude reaction yield is ca. 25.3% based on 2-chloro-3-methylthiophene.


[Compound]
Name
imidazoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+:2].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH:11]([OH:18])[CH2:12][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1.[Cl:19][C:20]1[S:21][CH:22]=[CH:23][C:24]=1[CH2:25][Br:26]>C1CCCCC1.C(O)(C)C>[CH:7]1[C:8]([Cl:10])=[CH:9][C:4]([Cl:3])=[C:5]([CH:11]([O:18][CH2:25][C:24]2[CH:23]=[CH:22][S:21][C:20]=2[Cl:19])[CH2:12][N:13]2[CH:14]=[N:15][CH:16]=[CH:17]2)[CH:6]=1.[Br-:26].[Na+:2] |f:0.1,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
41.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)O
|
Step Three
[Compound]
|
Name
|
imidazoyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC=CC1CBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
228 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
75.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the contents stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC=3C=CSC3Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
